molecular formula C36H52N6O12 B12385231 NH2-PEG4-GGFG-CH2-O-CH2-Cbz

NH2-PEG4-GGFG-CH2-O-CH2-Cbz

Cat. No.: B12385231
M. Wt: 760.8 g/mol
InChI Key: SCIFTLOEYHVCOP-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NH2-PEG4-GGFG-CH2-O-CH2-Cbz is a compound used primarily as a reactant for the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for precise delivery to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, typically starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then linked to a peptide sequence (GGFG) and further modified to include the carbobenzyloxy (Cbz) group. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Chemical Reactions Analysis

Types of Reactions

NH2-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions are typically antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug .

Scientific Research Applications

NH2-PEG4-GGFG-CH2-O-CH2-Cbz has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Plays a role in the development of targeted therapies and diagnostic tools.

    Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.

    Industry: Used in the production of bioconjugates and other specialized compounds

Mechanism of Action

The mechanism of action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing side effects and increasing the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH2-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its specific combination of PEG, peptide sequence, and Cbz protecting group, which provides optimal stability and reactivity for the synthesis of antibody-drug conjugates .

Properties

Molecular Formula

C36H52N6O12

Molecular Weight

760.8 g/mol

IUPAC Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1

InChI Key

SCIFTLOEYHVCOP-PMERELPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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